molecular formula C9H9N3O2 B13079128 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid

6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13079128
M. Wt: 191.19 g/mol
InChI Key: MUEGOGPBPBGJCJ-UHFFFAOYSA-N
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Description

6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid is a pyrazine-based organic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . The compound features a pyrazinecarboxylic acid core substituted with a but-3-yn-2-ylamino group. This structure incorporates an alkyne functional group, which is highly valuable in modern synthetic and medicinal chemistry. The alkyne group is a key handle for Click Chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This makes the compound a versatile building block (synthon) for the synthesis of more complex molecules, potentially for pharmaceutical research and the development of biochemical probes. As a reagent, its primary research applications are anticipated in the fields of medicinal chemistry and chemical biology, where it could be used to create targeted libraries for drug discovery or to conjugate with other molecules via its reactive sites . Researchers value this compound for its potential to serve as a precursor in synthesizing novel compounds, such as its methyl ester derivative (Methyl 6-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate, CAS 1603559-37-0) . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-(but-3-yn-2-ylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-6(2)11-8-5-10-4-7(12-8)9(13)14/h1,4-6H,2H3,(H,11,12)(H,13,14)

InChI Key

MUEGOGPBPBGJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NC1=NC(=CN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.

Chemical Reactions Analysis

6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

  • Medicinal Chemistry :
    • The compound is investigated for its potential as a drug candidate due to its biological activities, including antimicrobial and anticancer properties. Pyrazine derivatives are known to exhibit diverse pharmacological effects, making this compound a subject of interest in drug development.
    • Case Study : Research has shown that compounds with similar structures can inhibit various cancer cell lines, suggesting that 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid may have similar efficacy against specific cancers.
  • Neuropsychiatric Disorders :
    • It has been explored for its interaction with metabotropic glutamate receptors, which are therapeutic targets for conditions such as schizophrenia and depression. The modulation of these receptors can lead to significant therapeutic outcomes.
    • Research Insight : Studies indicate that pyrazine derivatives can influence neurotransmitter systems, potentially offering new avenues for treatment.
  • Antimicrobial Activity :
    • The compound's structure allows it to interact with microbial enzymes, leading to inhibition of growth in various bacterial strains.
    • Experimental Findings : In vitro tests demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

The following table summarizes the biological activities associated with this compound and related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundPyrazine ring with amino and carboxylic groupsAntimicrobial, anticancer
3-Aminopyrazine-2-carboxylic acidAmino and carboxylic acid groups on pyrazineAntimicrobial, anticancer
5-Methylpyrazine-2-carboxylic acidMethyl substitution on the pyrazine ringAntioxidant, antimicrobial
4-AminopyrazolePyrazole ring with amino groupAntimicrobial

Cosmetic Applications

The compound's properties extend into cosmetic formulations where it can be utilized for its skin-beneficial effects. Its ability to enhance skin hydration and provide anti-inflammatory benefits makes it suitable for topical applications.

  • Topical Formulations :
    • Studies have indicated that formulations containing pyrazine derivatives improve skin hydration and stability.
    • Research Example : A formulation study demonstrated that incorporating this compound improved the moisturizing properties of creams significantly compared to control formulations.

Mechanism of Action

The mechanism of action of 6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Bulky substituents (e.g., tert-butyl) increase logP values, improving membrane permeability and antimycobacterial activity . The but-3-yn-2-yl group likely provides moderate lipophilicity compared to tert-butyl but higher than simple halogenated analogs.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance photosynthesis inhibition by disrupting electron transport in chloroplasts . The alkyne group may induce similar electronic effects.

Antimycobacterial Activity

  • 5-tert-butyl derivatives : Exhibit MIC values <10 µM against Mycobacterium tuberculosis due to optimized lipophilicity .
  • 6-Chloro analogs : Show moderate activity (MIC ~50 µM), with resistance linked to reduced amidase activation .
  • But-3-yn-2-yl analog : Predicted to have comparable or slightly lower activity than tert-butyl derivatives, pending experimental validation.

Antimicrobial and Antifungal Activity

  • Halogenated amides: Inhibit Candida albicans and Leuconostoc mesenteroides at MICs of 25–100 µM .

Biological Activity

6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family, characterized by its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with related compounds.

Molecular Structure

The molecular formula of this compound is C9H9N3O2C_9H_9N_3O_2, with a molecular weight of 191.19 g/mol. The compound features a pyrazine ring substituted with an amino group and a carboxylic acid, along with a but-3-yn-2-yl group attached to the nitrogen atom.

The presence of functional groups such as the amino and carboxylic acid enhances the compound's reactivity and solubility, which are critical for its biological interactions. The unique structure contributes to its potential as a drug candidate in various therapeutic areas.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. A study on N-substituted 3-aminopyrazine derivatives highlighted their effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus . The structure–activity relationship (SAR) analysis suggested that modifications in the side chains directly influence antimicrobial potency.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntimicrobial
3-Aminopyrazine-2-carboxylic acid12.5Antimycobacterial
5-Methylpyrazine-2-carboxylic acidTBDAntioxidant
4-AminopyrazoleTBDAntimicrobial

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of drug candidates. In vitro studies have shown that various pyrazine derivatives can exert cytotoxic effects on cancer cell lines. For instance, compounds derived from aminopyrazines were evaluated for their cytotoxicity against HepG2 liver cancer cells, revealing varying degrees of effectiveness .

Table 2: Cytotoxicity of Selected Pyrazine Derivatives

Compound NameIC50 (µM)Cell Line
This compoundTBDHepG2
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide46HepG2
PyrazinamideTBDVarious

The mechanism of action for compounds like this compound is believed to involve interactions with specific enzymes or receptors within microbial cells. For example, pyrazinamide, a related compound, acts as a prodrug converted to its active form by mycobacterial enzymes, leading to disruption of cellular processes essential for bacterial survival . Ongoing research aims to elucidate the precise molecular targets for this compound.

Study on Antimycobacterial Efficacy

A notable study investigated the antitubercular properties of various pyrazine derivatives, including those structurally related to this compound. The results indicated that certain modifications could enhance efficacy against resistant strains of Mtb, making these compounds promising candidates for further development .

Clinical Implications

The potential application of this compound in treating tuberculosis highlights its significance in addressing global health challenges. The ability to modify its structure for improved potency against resistant strains could lead to novel therapeutic strategies.

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